

# The Rise, Fall, and Renaissance of Mangafodipir Trisodium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                        |           |
|----------------------|------------------------|-----------|
| Compound Name:       | Mangafodipir Trisodium |           |
| Cat. No.:            | B1662857               | Get Quote |

An In-depth Exploration of the History, Mechanism, and Clinical Development of a Unique Manganese-Based MRI Contrast Agent

### Introduction

Mangafodipir trisodium, once marketed as Teslascan™, represents a unique chapter in the history of diagnostic imaging. As a manganese-based contrast agent, it offered a distinct mechanism of action and clinical application compared to the more ubiquitous gadolinium-based contrast agents (GBCAs). This technical guide provides a comprehensive overview of the history, development, mechanism of action, and clinical data associated with mangafodipir trisodium for researchers, scientists, and drug development professionals.

# A Timeline of Development and Market Presence

**Mangafodipir trisodium** was developed as a liver-specific MRI contrast agent. Its journey has been marked by initial promise, clinical use, market withdrawal for commercial reasons, and a recent resurgence of interest driven by concerns over gadolinium deposition and new potential applications.

- 1990s: **Mangafodipir trisodium**, under the brand name Teslascan®, is developed and undergoes clinical trials.
- May 22, 1997: The European Commission grants a marketing authorization for Teslascan® for the detection of liver and pancreatic lesions.[1][2]

## Foundational & Exploratory





- Late 1990s Early 2000s: Teslascan® is used clinically in the United States and Europe.
- 2003: The drug is withdrawn from the US market for commercial reasons.[3][4]
- June 21, 2012: The marketing authorization for Teslascan® is withdrawn in the European Union, also for commercial reasons.[1][3]
- Post-2012: Renewed interest in mangafodipir emerges, partly due to concerns about gadolinium retention from GBCAs.[5] Companies like IC Targets begin exploring its re-launch and new applications, particularly in cardiac imaging.[5][6]





Click to download full resolution via product page

Figure 1: Development timeline of **Mangafodipir Trisodium**.



### **Mechanism of Action**

**Mangafodipir trisodium** is a complex composed of the paramagnetic manganese(II) ion chelated by the ligand fodipir (dipyridoxyl diphosphate, DPDP).[3] Its function as a contrast agent relies on the paramagnetic properties of the manganese ion.

Upon intravenous administration, **mangafodipir trisodium** undergoes partial dephosphorylation, leading to the release of manganese ions.[7] Normal hepatocytes and pancreatic tissue readily take up these manganese ions.[7][8] The accumulation of manganese in these tissues shortens the T1 relaxation time, causing a significant increase in signal intensity (brightness) on T1-weighted MRI scans.[7][9]

In contrast, most metastatic liver lesions and hepatocellular carcinomas do not have the same uptake mechanism for manganese.[8][10] This differential uptake creates a pronounced contrast between the enhanced, bright normal liver parenchyma and the unenhanced, darker tumor tissue, thereby improving lesion detection and characterization.[3][4]

Interestingly, during its development, mangafodipir was also found to possess manganese superoxide dismutase (MnSOD) mimetic activity, which is dependent on the manganese remaining bound to the DPDP ligand.[3] This has led to research into its potential therapeutic applications as an adjunct to chemotherapy.[3]









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Teslascan | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Mangafodipir Wikipedia [en.wikipedia.org]
- 4. mriquestions.com [mriquestions.com]
- 5. ictargets.com [ictargets.com]
- 6. Mangafodipir as an intracellular contrast agent in cardiac MRI Oslo universitetssykehus HF [oslo-universitetssykehus.no]
- 7. Teslascan (Mangafodipir): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. pdf.hres.ca [pdf.hres.ca]
- 10. Mangafodipir | C22H30MnN4O14P2 | CID 76967443 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Rise, Fall, and Renaissance of Mangafodipir Trisodium: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662857#history-and-development-of-mangafodipir-trisodium-as-a-contrast-agent]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com